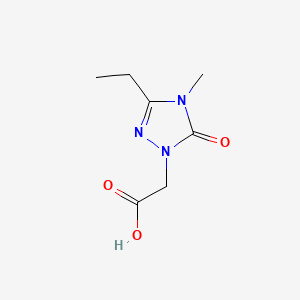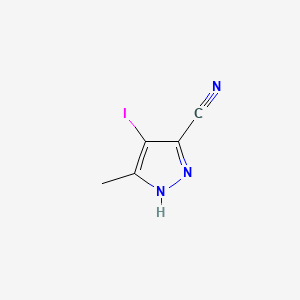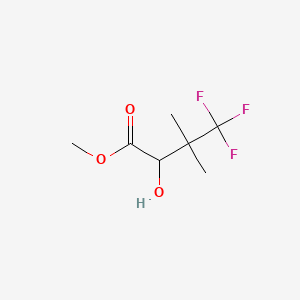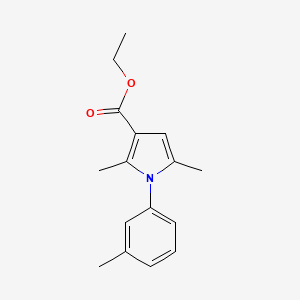
2-(2-cyclopentylethoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopentylethoxy)ethan-1-amine, also known as 2-CEE, is a cyclic amine compound found in numerous medicinal and industrial applications. It is a versatile compound that can be used in the synthesis of a wide range of compounds, and has been used in various scientific research applications. In
Applications De Recherche Scientifique
2-(2-cyclopentylethoxy)ethan-1-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the synthesis of nano-particles. It has also been used in the study of the effects of drugs on the human body, and in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
2-(2-cyclopentylethoxy)ethan-1-amine is known to act as an agonist of the muscarinic acetylcholine receptor, which is a type of receptor found in the brain and other parts of the body. It binds to the receptor and activates it, causing various physiological effects, such as increased heart rate, increased respiration, and increased blood pressure.
Biochemical and Physiological Effects
2-(2-cyclopentylethoxy)ethan-1-amine has been found to have a variety of biochemical and physiological effects on the body. It has been found to increase heart rate, respiration, and blood pressure, and to reduce the activity of the central nervous system. It has also been found to increase the release of dopamine in the brain, and to reduce the levels of serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-cyclopentylethoxy)ethan-1-amine has a number of advantages for use in lab experiments. It is highly soluble in water, and is relatively stable, making it easy to work with. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 2-(2-cyclopentylethoxy)ethan-1-amine can be toxic in high concentrations and should be handled with care.
Orientations Futures
The potential future directions for 2-(2-cyclopentylethoxy)ethan-1-amine are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as depression and anxiety. Additionally, it could be used in the synthesis of new materials for use in medical devices and diagnostics. Finally, it could be used to study the effects of drugs on the human body and to develop new treatments for various diseases.
Méthodes De Synthèse
2-(2-cyclopentylethoxy)ethan-1-amine can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig reactions, and N-alkylation. The most common method for synthesizing 2-(2-cyclopentylethoxy)ethan-1-amine is the N-alkylation of cyclopentanone with 2-ethoxyethanol in the presence of a base catalyst. This method has been found to produce high yields of 2-(2-cyclopentylethoxy)ethan-1-amine, and is the most commonly used method for its synthesis.
Propriétés
IUPAC Name |
2-(2-cyclopentylethoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGROGMHTLDYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethoxy)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
